molecular formula C12H16BrNO B14886566 2-(4-Bromophenyl)-3,3-dimethylmorpholine

2-(4-Bromophenyl)-3,3-dimethylmorpholine

Cat. No.: B14886566
M. Wt: 270.17 g/mol
InChI Key: HCPKTHKFUIHTJT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3,3-dimethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with 3,3-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-3,3-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-3,3-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The morpholine ring and methyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of an acetic acid moiety.

    4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups linked by a benzoate ester.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a bromophenyl group attached to a thiazole ring.

Uniqueness: 2-(4-Bromophenyl)-3,3-dimethylmorpholine is unique due to its specific combination of a bromophenyl group with a morpholine ring and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(4-bromophenyl)-3,3-dimethylmorpholine

InChI

InChI=1S/C12H16BrNO/c1-12(2)11(15-8-7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

HCPKTHKFUIHTJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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